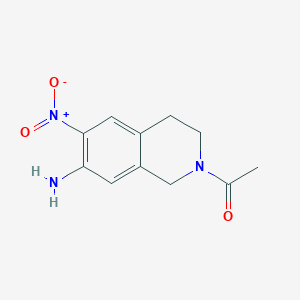
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone, also known as ANQX, is a chemical compound that has been studied for its potential applications in scientific research. ANQX belongs to a class of compounds called isoquinolines, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone selectively blocks the activity of the AMPA receptor by binding to a specific site on the receptor and preventing the binding of glutamate, the natural ligand of the receptor. By blocking the activity of the AMPA receptor, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone can modulate the excitability of neurons and potentially alleviate the symptoms of neurological disorders.
Efectos Bioquímicos Y Fisiológicos
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to have a number of biochemical and physiological effects in animal models. Studies have shown that 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone can reduce the severity and duration of seizures in animal models of epilepsy. 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has also been found to have neuroprotective effects in animal models of stroke and traumatic brain injury. In addition, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone is its selectivity for the AMPA receptor, which allows for more precise modulation of neuronal activity. However, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has also been found to have off-target effects on other neurotransmitter systems, which can complicate its use in lab experiments. In addition, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone. One area of interest is the development of more potent and selective AMPA receptor antagonists based on the structure of 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone. Another area of interest is the investigation of the long-term effects of 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone on neuronal function and behavior. Finally, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone may have potential applications in the treatment of a variety of neurological disorders, and further research is needed to explore these possibilities.
Métodos De Síntesis
The synthesis of 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone involves a multistep process that starts with the reaction of 2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base to form a nitrostyrene intermediate. The nitrostyrene intermediate is then reduced using a palladium catalyst to yield the corresponding amino compound. The amino compound is then reacted with ethyl chloroformate to form the final product, 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone has been found to selectively block the activity of a type of glutamate receptor called the AMPA receptor, which has been implicated in a variety of neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.
Propiedades
Número CAS |
174648-93-2 |
|---|---|
Nombre del producto |
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
Fórmula molecular |
C11H13N3O3 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
1-(7-amino-6-nitro-3,4-dihydro-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H13N3O3/c1-7(15)13-3-2-8-5-11(14(16)17)10(12)4-9(8)6-13/h4-5H,2-3,6,12H2,1H3 |
Clave InChI |
GCWPKONQAKRVJD-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=CC(=C(C=C2C1)N)[N+](=O)[O-] |
SMILES canónico |
CC(=O)N1CCC2=CC(=C(C=C2C1)N)[N+](=O)[O-] |
Sinónimos |
1-(7-aMino-6-nitro-3,4-dihydroisoquinolin-2(1H)-yl)ethanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



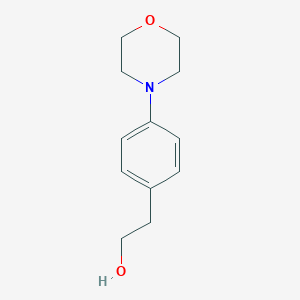
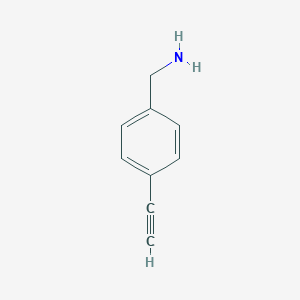
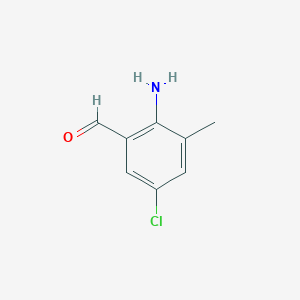
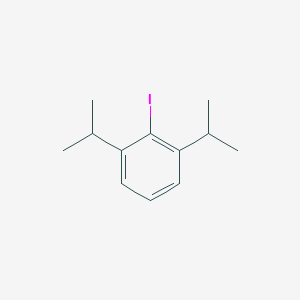
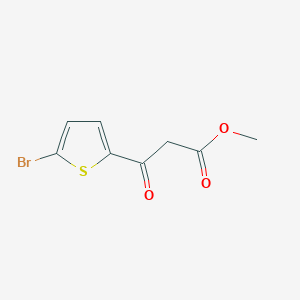
![Benzo[b]thiophen-2-amine, 6-methoxy-N,N-dimethyl-](/img/structure/B170258.png)
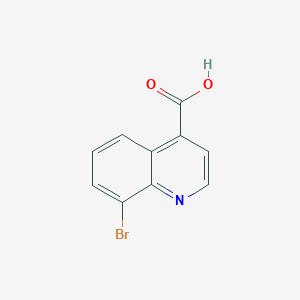
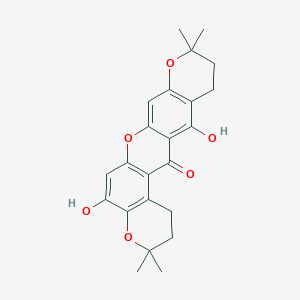
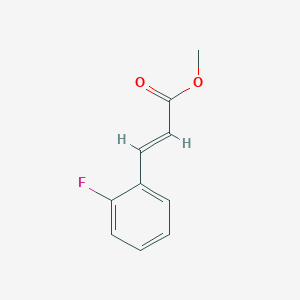
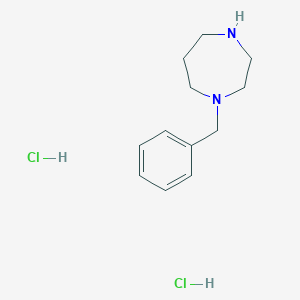
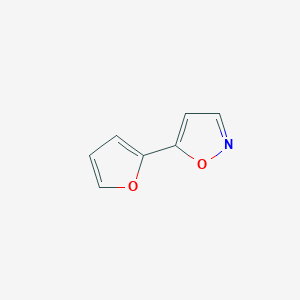
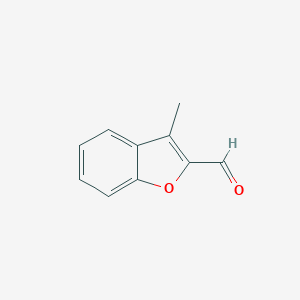
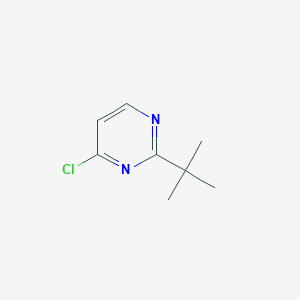
![3-Nitro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B170278.png)